molecular formula C16H26N2O2 B7932980 (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

Cat. No.: B7932980
M. Wt: 278.39 g/mol
InChI Key: KMVSBUHNAAMFTC-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including an amino group, an isopropyl group, a methoxy-benzyl group, and a methyl-butyramide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide typically involves multi-step organic reactions. One common approach is the reductive amination of a suitable carbonyl compound with an amine. For example, the reaction of 3-methoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of neurotransmitter release . This can result in analgesic, anti-inflammatory, or neuroprotective effects.

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-7-6-8-14(9-13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVSBUHNAAMFTC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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